Cas no 198545-85-6 (Fmoc-D-pentafluorophenylalanine)

Fmoc-D-pentafluorophenylalanine is a fluorinated amino acid derivative widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) protecting group ensures orthogonal deprotection under mild basic conditions, while the pentafluorophenyl (Pfp) side chain enhances reactivity in esterification and amidation reactions. The D-configuration offers stereochemical diversity for peptide design. The high electronegativity of the pentafluorophenyl group improves stability and influences peptide interactions, making it valuable for modifying physicochemical properties. This compound is particularly useful in medicinal chemistry and materials science, where fluorinated peptides are employed to enhance metabolic stability, binding affinity, and lipophilicity. Its compatibility with standard SPPS protocols ensures broad applicability.
Fmoc-D-pentafluorophenylalanine structure
198545-85-6 structure
Product Name:Fmoc-D-pentafluorophenylalanine
CAS No:198545-85-6
MF:C24H16F5NO4
MW:477.380164146423
MDL:MFCD00672558
CID:95503
PubChem ID:2775976
Update Time:2025-10-31

Fmoc-D-pentafluorophenylalanine Chemical and Physical Properties

Names and Identifiers

    • D-PENTAFLUOROPHENYLALANINE, FMOC PROTECTED
    • (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(perfluorophenyl)propanoic acid
    • Fmoc-D-2,3,4,5,6-Penta fluorophenylalanine
    • Fmoc-D-Pentafluorophe
    • FMOC-D-PENTAFLUOROPHENYLALANINE
    • Fmoc-D-Phe(F5)-OH
    • AmbotzFAA1686
    • D-Pentafluorophenylalanine,N-FMOC protected
    • Fmoc-2,3,4,5,6-pentafluoro-D-phenylalanine
    • Fmoc-3-Pentafluorophenyl-D-alanine
    • Fmoc-L-2,3,4,5,6-Pentafluorophenylalanine
    • N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2,3,4,5,6-pentafluoro-D-phenylalanine
    • Fmoc-D-Phe(5F)-OH
    • RARECHEM BK PT 0108
    • FMOC-PENTAFLUORO-D-PHE-OH
    • Fmoc-D-Pentafluoro-phe-OH
    • FMOC-PENTAFLUORO-D-PHENYLALANINE
    • Fmocpentafluorophenylalanine D--
    • N-alpha-(9-Fluorenylmethyloxycarbonyl)-pentafluoro-D-phenylalanine (Fmoc-D-Phe(F5)-OH)
    • AC-9910
    • D-Phenylalanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2,3,4,5,6-pentafluoro-
    • 198545-85-6
    • PS-12020
    • SCHEMBL800295
    • A50181
    • (R)-2-(((9H-FLUOREN-9-YL)METHOXY)CARBONYLAMINO)-3-(PERFLUOROPHENYL)PROPANOIC ACID
    • MFCD00672558
    • AKOS024464824
    • (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2,3,4,5,6-pentafluorophenyl)propanoic acid
    • CS-0150071
    • (2R)-2-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}-3-(2,3,4,5,6-PENTAFLUOROPHENYL)PROPANOIC ACID
    • Fmoc-D-pentafluorophenylalanine
    • MDL: MFCD00672558
    • Inchi: 1S/C24H16F5NO4/c25-18-15(19(26)21(28)22(29)20(18)27)9-17(23(31)32)30-24(33)34-10-16-13-7-3-1-5-11(13)12-6-2-4-8-14(12)16/h1-8,16-17H,9-10H2,(H,30,33)(H,31,32)/t17-/m1/s1
    • InChI Key: DLOGILOIJKBYKA-QGZVFWFLSA-N
    • SMILES: FC1C(=C(C(=C(C=1C[C@H](C(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)F)F)F)F

Computed Properties

  • Exact Mass: 477.10000
  • Monoisotopic Mass: 477.1
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 8
  • Complexity: 706
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 75.6A^2
  • XLogP3: 5.1

Experimental Properties

  • Density: 1.471
  • Melting Point: 156-158
  • Boiling Point: 602.9°C at 760 mmHg
  • Flash Point: 318.4°C
  • Refractive Index: 1.582
  • PSA: 75.63000
  • LogP: 5.30740

Fmoc-D-pentafluorophenylalanine Security Information

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Fmoc-D-pentafluorophenylalanine Suppliers

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(CAS:198545-85-6)Fmoc-D-pentafluorophenylalanine
Order Number:A814008
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 05:00
Price ($):293.0
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Additional information on Fmoc-D-pentafluorophenylalanine

Fmoc-D-Pentafluorophenylalanine: A Comprehensive Overview

Fmoc-D-pentafluorophenylalanine, also known by its CAS number 198545-85-6, is a highly specialized compound with significant applications in the fields of organic chemistry and peptide synthesis. This compound is a derivative of phenylalanine, a naturally occurring amino acid, but with a unique twist: the aromatic ring is fully substituted with fluorine atoms, making it pentafluorophenylalanine. Additionally, the compound is protected with an Fmoc (9-fluorenylmethyloxycarbonyl) group, which plays a critical role in peptide synthesis by temporarily blocking the amino group during the synthesis process.

The structure of Fmoc-D-pentafluorophenylalanine is characterized by its D-configuration, which refers to the stereochemistry of the chiral center. This configuration is crucial in determining the compound's properties and reactivity. The presence of five fluorine atoms on the aromatic ring introduces significant electronic effects, making this compound highly electron-deficient. This property not only enhances its stability but also makes it an excellent substrate for various chemical reactions, particularly in the context of peptide synthesis.

Recent studies have highlighted the importance of fluorinated compounds in drug discovery and development. The fluorination of phenylalanine derivatives, such as Fmoc-D-pentafluorophenylalanine, has been shown to improve pharmacokinetic properties, including increased bioavailability and enhanced metabolic stability. These findings underscore the potential of this compound in the design of novel therapeutic agents.

In terms of synthesis, Fmoc-D-pentafluorophenylalanine is typically prepared through a multi-step process involving fluorination reactions and subsequent protection steps. The use of Fmoc as a protecting group is a well-established method in peptide chemistry, ensuring that the amino group remains inert during the synthesis process while allowing for precise control over the reaction sequence.

One of the most notable applications of Fmoc-D-pentafluorophenylalanine is in solid-phase peptide synthesis (SPPS). In this context, the Fmoc group serves as a removable protecting group, enabling stepwise assembly of peptides with high precision. The pentafluorophenyl substituent further enhances the stability and solubility of the resulting peptides, making this compound an invaluable tool in peptide research and development.

Recent advancements in peptide-based drug delivery systems have also brought attention to Fmoc-D-pentafluorophenylalanine. Its unique chemical properties make it an ideal candidate for incorporating into bioactive peptides that target specific cellular pathways. For instance, studies have demonstrated that peptides incorporating this derivative exhibit enhanced binding affinity to certain receptors, potentially leading to more effective therapeutic outcomes.

Moreover, Fmoc-D-pentafluorophenylalanine has been explored as a building block for constructing complex natural products and mimetics. The combination of its stereochemical integrity and electronic properties makes it a versatile component in organic synthesis, enabling chemists to construct molecules with intricate architectures and functional groups.

In conclusion, Fmoc-D-pentafluorophenylalanine (CAS No: 198545-85-6) stands out as a key compound in modern organic chemistry and peptide synthesis. Its unique structure, derived from both natural and synthetic modifications, positions it as a valuable tool in advancing research across various disciplines. As ongoing studies continue to uncover new applications and optimizations for this compound, its role in drug discovery and chemical innovation is likely to grow even further.

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Amadis Chemical Company Limited
(CAS:198545-85-6)Fmoc-D-pentafluorophenylalanine
A814008
Purity:99%
Quantity:5g
Price ($):293.0
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